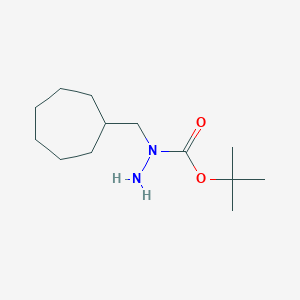
(3-Methoxy-1,8-naphthyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-1,8-naphthyridin-4-yl)methanol is a chemical compound belonging to the class of 1,8-naphthyridines, which are heterocyclic aromatic organic compounds. These compounds are known for their diverse biological activities and photochemical properties. The presence of the methoxy group and the hydroxymethyl group in this compound makes it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,8-naphthyridin-4-yl)methanol typically involves multiple steps, starting from simpler precursors. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Methoxy-1,8-naphthyridin-4-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methoxy and hydroxymethyl groups, which can act as functional handles for further chemical modifications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can be further utilized in various chemical and biological applications.
Applications De Recherche Scientifique
(3-Methoxy-1,8-naphthyridin-4-yl)methanol has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its photochemical properties make it useful in the development of materials with specific optical characteristics.
Mécanisme D'action
(3-Methoxy-1,8-naphthyridin-4-yl)methanol is compared with other similar compounds, such as 1,8-naphthyridine derivatives and other heterocyclic compounds. Its uniqueness lies in the presence of both the methoxy and hydroxymethyl groups, which provide additional functional versatility compared to simpler 1,8-naphthyridine derivatives.
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine
2,7-Dimethyl-1,8-naphthyridine
1,6-Naphthyridine derivatives
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
(3-methoxy-1,8-naphthyridin-4-yl)methanol |
InChI |
InChI=1S/C10H10N2O2/c1-14-9-5-12-10-7(8(9)6-13)3-2-4-11-10/h2-5,13H,6H2,1H3 |
Clé InChI |
ANJNWNNMLPJDGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C2C(=C1CO)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



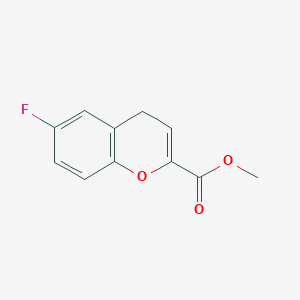

![N-(1-benzylpiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15355641.png)
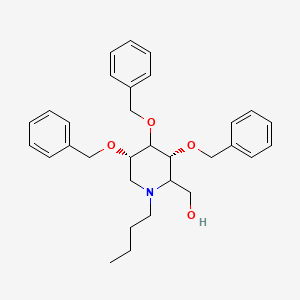
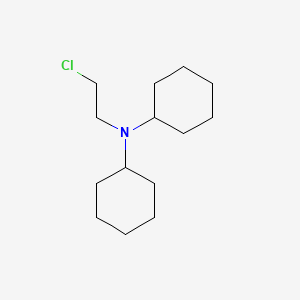
![Tert-butyl 5-(cyclopropylmethyl)-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15355664.png)
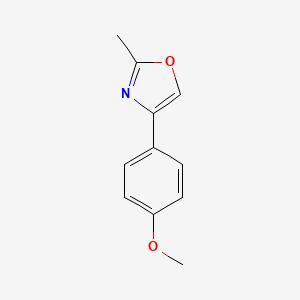
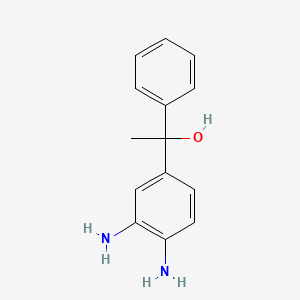
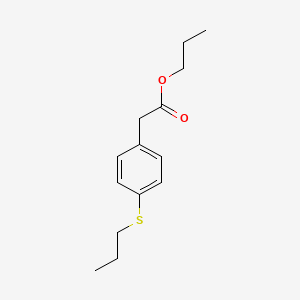
![[3-(Oxan-3-yloxy)phenyl]boronic acid](/img/structure/B15355685.png)

